2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl, phenoxy, and thieno[3,4-c]pyrazol groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Cyclization reactions: Formation of the thieno[3,4-c]pyrazol ring system through intramolecular cyclization.
Amidation reactions: Coupling of the acetamide group with the chlorophenyl and phenoxy intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Material Science: Investigation of its properties for use in advanced materials, such as polymers or coatings.
Biological Studies: Examination of its effects on cellular processes and potential as a biochemical probe.
Industrial Applications: Use in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-oxopentanenitrile
- 4-(2-((((4-chlorophenyl)sulfonyl)amino)acetic acid
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide stands out due to its unique combination of functional groups and ring systems
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c20-12-4-6-15(7-5-12)26-9-18(25)22-19-16-10-27-11-17(16)23-24(19)14-3-1-2-13(21)8-14/h1-8H,9-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEIKXWLQZWPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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